
Bis(2-methoxycyclohexyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methoxycyclohexyl)mercury is an organomercury compound characterized by the presence of two 2-methoxycyclohexyl groups bonded to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxycyclohexyl)mercury typically involves the reaction of mercury(II) salts with 2-methoxycyclohexyl derivatives. One common method is the reaction of mercury(II) acetate with 2-methoxycyclohexylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Hg(OAc)2+2C7H13OMgBr→Hg(C7H13O)2+2MgBrOAc
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bis(2-methoxycyclohexyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.
Reduction: Reduction reactions can convert this compound to elemental mercury and organic by-products.
Substitution: The 2-methoxycyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and 2-methoxycyclohexanol.
Reduction: Elemental mercury and 2-methoxycyclohexane.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
科学的研究の応用
Bis(2-methoxycyclohexyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of bis(2-methoxycyclohexyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of mercury-thiol complexes, which can affect various biochemical pathways.
類似化合物との比較
Similar Compounds
- Bis(2-ethylhexyl)mercury
- Bis(2-chloroethyl)mercury
- Bis(2-furyl)mercury
Uniqueness
Bis(2-methoxycyclohexyl)mercury is unique due to the presence of the 2-methoxycyclohexyl groups, which impart specific chemical and physical properties. These properties include enhanced solubility in organic solvents and distinct reactivity patterns compared to other organomercury compounds. The methoxy group also influences the compound’s interactions with biological systems, making it a valuable tool in biochemical research.
特性
CAS番号 |
54646-62-7 |
|---|---|
分子式 |
C14H26HgO2 |
分子量 |
426.95 g/mol |
IUPAC名 |
bis(2-methoxycyclohexyl)mercury |
InChI |
InChI=1S/2C7H13O.Hg/c2*1-8-7-5-3-2-4-6-7;/h2*5,7H,2-4,6H2,1H3; |
InChIキー |
AQOUNLLTOJGONT-UHFFFAOYSA-N |
正規SMILES |
COC1CCCCC1[Hg]C2CCCCC2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



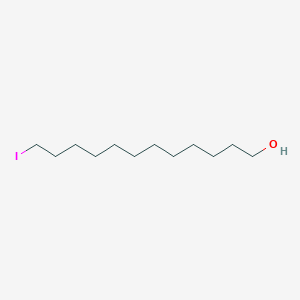
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
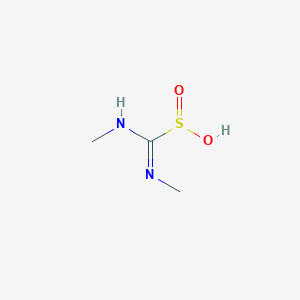
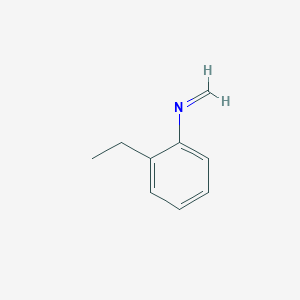
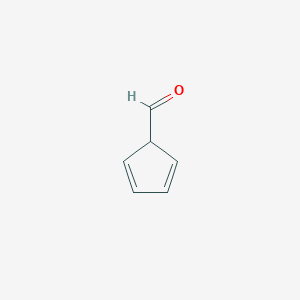
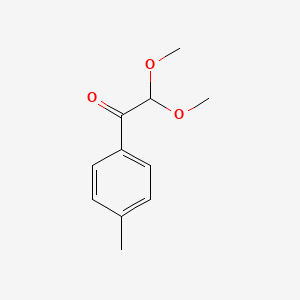
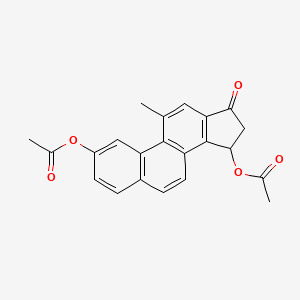
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
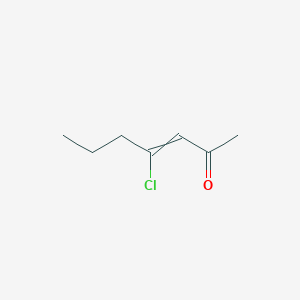
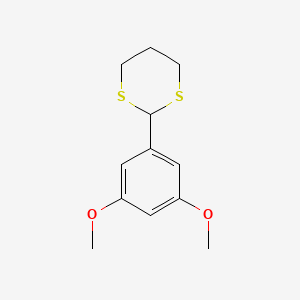
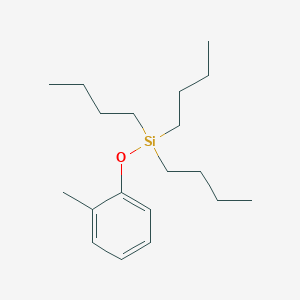
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)

